molecular formula C21H41N7O15P+ B1261409 Streptomycin 3''-phosphate(1+)

Streptomycin 3''-phosphate(1+)

カタログ番号: B1261409
分子量: 662.6 g/mol
InChIキー: BFUAJTIVTIKBSB-GOUKQLAUSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Streptomycin 3''-phosphate(1+) is conjugate acid of streptomycin 3''-phosphate. It is a conjugate acid of a streptomycin 3''-phosphate.

科学的研究の応用

Medical Applications

Antimicrobial Efficacy
Streptomycin 3''-phosphate(1+) has been studied for its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. A study demonstrated that the combination of streptomycin with rifampicin showed a high success rate in treating Buruli ulcer disease, with a treatment success rate of 96% among patients . This combination therapy highlights the potential of streptomycin derivatives in overcoming antibiotic resistance.

Mechanisms of Resistance
Research into the genetic basis of resistance to streptomycin has revealed that modifications such as 3''-phosphorylation play a crucial role. Studies have shown that overexpression of specific genes can significantly reduce the minimum inhibitory concentration (MIC) required for bacterial resistance, indicating a complex interplay between different phosphorylation pathways .

Agricultural Applications

Pesticidal Use
Streptomycin is also utilized as a pesticide to control bacterial diseases in crops. Its application has been particularly effective against fire blight in apple and pear trees. The use of streptomycin in agriculture raises concerns about the emergence of resistant bacterial strains, necessitating careful management .

Cell Culture and Protein Purification
In laboratory settings, Streptomycin 3''-phosphate(1+) is employed in cell cultures to prevent bacterial contamination. It is often used in combination with penicillin to create an antibiotic cocktail that ensures sterile conditions for various biological experiments . Additionally, it aids in protein purification processes by precipitating ribonucleic acids from biological extracts, thus facilitating the isolation of proteins for further analysis .

Case Study 1: Treatment of Mycobacterium ulcerans Disease

A clinical trial conducted in Benin involved administering a combination of streptomycin and rifampicin to patients diagnosed with Mycobacterium ulcerans disease. Out of 310 patients treated, 215 achieved successful outcomes, demonstrating the efficacy of this antibiotic combination in managing severe infections .

Case Study 2: Resistance Mechanisms in Agrobacterium

Research focusing on Agrobacterium fabrum revealed that specific genetic modifications could enhance resistance to streptomycin. The study highlighted how strains engineered to express certain genes exhibited significantly higher MIC values compared to wild-type strains, illustrating the potential for developing resistant agricultural pathogens .

Data Tables

Application AreaSpecific UseOutcomes/Findings
MedicalTreatment for tuberculosisHigh efficacy when combined with rifampicin
Treatment for Buruli ulcer96% treatment success rate
AgriculturalPesticide for fire blightEffective against bacterial diseases
Cell culture contamination preventionMaintains sterility in biological experiments
Protein PurificationRemoval of nucleic acidsFacilitates protein isolation

化学反応の分析

Phosphorylation and Dephosphorylation Reactions

Streptomycin 3''-phosphate(1+) is synthesized via ATP-dependent phosphorylation of streptomycin by specific kinases. For example:

  • Streptomycin kinase in Streptomyces bikiniensis transfers a phosphate group from ATP to the 3''-hydroxyl of the streptose moiety .

  • The reaction is reversible via streptomycin phosphatases , such as EC 3.1.3.39 (streptomycin-6-phosphatase), which hydrolyzes phosphate esters in related streptomycin derivatives .

Reaction Type Enzyme Substrate Product Role
PhosphorylationStreptomycin kinaseStreptomycin + ATPStreptomycin 3''-phosphate + ADPAntibiotic inactivation
DephosphorylationStreptomycin phosphataseStreptomycin 3''-phosphateStreptomycin + PhosphateReactivation of antibiotic

Structural and Functional Insights

  • Chemical Formula : C21H42N7O12P3+\text{C}_{21}\text{H}_{42}\text{N}_7\text{O}_{12}\text{P}^{3+} (PubChem CID: 25245365) .

  • Phosphate Localization : The phosphate group is esterified at the 3''-position of the streptose ring, altering steric and electronic properties critical for ribosomal binding .

  • Impact on Bioactivity : Phosphorylation reduces streptomycin’s affinity for the bacterial 30S ribosomal subunit, conferring resistance .

Enzymatic Specificity and Kinetics

  • Streptomycin Kinase :

    • Preferentially phosphorylates streptomycin and dihydrostreptomycin at the 3''-position .

    • Exhibits KmK_m values in the micromolar range for ATP and streptomycin .

  • Phosphatases :

    • EC 3.1.3.39 shows broad specificity, acting on streptomycin 6-phosphate, dihydrostreptomycin 3'α,6-bisphosphate, and streptidine 6-phosphate .

Role in Bacterial Resistance

  • Self-Resistance in Producers : Streptomycin-producing Streptomyces strains phosphorylate the antibiotic to avoid self-toxicity during synthesis .

  • Clinical Resistance : While rare, phosphorylation by pathogenic bacteria (e.g., Pseudomonas) can confer resistance, though ribosomal mutations are more common .

Analytical Characterization

  • Chromatography : Streptomycin 3''-phosphate is separable from unmodified streptomycin via ion-exchange chromatography (Bio-Rex 70 column) .

  • Electrophoresis : Migrates distinctively in high-voltage electrophoresis at pH 10.4, aiding identification in enzymatic assays .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Streptomycin 3''-phosphate(1+) in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. To optimize detection, employ ion-pairing chromatography with phosphate buffer (pH 6.8) to enhance retention of the phosphorylated compound. Calibration curves should be validated using matrix-matched standards to account for ion suppression effects . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) is critical to verify the phosphate group's position and charge state .

Q. How does Streptomycin 3''-phosphate(1+) differ structurally and functionally from unmodified streptomycin?

  • Methodological Answer : Comparative analysis using X-ray crystallography or molecular docking simulations can reveal structural differences. The addition of a phosphate group at the 3''-position alters steric hindrance and electrostatic interactions, potentially reducing binding affinity to bacterial ribosomes. Functional assays, such as minimum inhibitory concentration (MIC) tests against E. coli or Mycobacterium tuberculosis, should be conducted under standardized broth microdilution conditions to quantify antimicrobial activity differences .

Q. What protocols are used to synthesize Streptomycin 3''-phosphate(1+)?

  • Methodological Answer : Chemical phosphorylation of streptomycin involves reacting streptomycin sulfate with phosphoryl chloride (POCl₃) in anhydrous dimethylformamide (DMF) at 4°C. Reaction progress is monitored via thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:ammonia (6:3:1). Purification via ion-exchange chromatography (e.g., DEAE-Sephadex) is essential to isolate the monophosphate derivative. Yield optimization requires strict control of stoichiometric ratios and reaction time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of Streptomycin 3''-phosphate(1+) under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using a factorial design (pH 2–9, 25–40°C) to identify degradation pathways. Analyze degradation products via LC-MS/MS and compare kinetic models (zero-order vs. first-order) to determine dominant mechanisms. For conflicting data, reconcile discrepancies by standardizing buffer systems (e.g., phosphate vs. citrate buffers) and controlling trace metal ion concentrations, which catalyze hydrolysis .

Q. What experimental designs are optimal for studying the interaction between Streptomycin 3''-phosphate(1+) and ribosomal RNA?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) using immobilized 16S rRNA fragments. Complementary electrophoretic mobility shift assays (EMSAs) can validate binding under physiological ionic strength (150 mM KCl, 10 mM MgCl₂). For mechanistic insights, use cryo-electron microscopy (cryo-EM) to resolve structural changes in the ribosome-antibiotic complex at near-atomic resolution .

Q. How can researchers address gaps in understanding the enzymatic phosphorylation of streptomycin in microbial resistance pathways?

  • Methodological Answer : Clone and express streptomycin kinase (strK) genes in Pseudomonas aeruginosa or E. coli knockout strains. Measure phosphorylation efficiency via radiometric assays (³²P-ATP) and correlate with MIC shifts. RNA-seq or CRISPR-Cas9 mutagenesis can identify regulatory elements controlling strK expression. Cross-reference findings with structural data from homology modeling of the kinase active site .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in Streptomycin 3''-phosphate(1+) toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines. For skewed distributions (common in toxicity data), non-parametric tests like Kruskal-Wallis are preferable. Ensure compliance with guidelines for reporting significant differences (p < 0.05 with Bonferroni correction) .

Q. How should researchers validate computational predictions of Streptomycin 3''-phosphate(1+) metabolite interactions?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with experimental validation. For example, predict binding free energies for metabolites like GDP or ATP using MM-PBSA calculations, then validate via isothermal titration calorimetry (ITC). Discrepancies >10% indicate force field inaccuracies, necessitating reparameterization or alternative docking algorithms .

Q. Literature and Hypothesis Development

Q. What frameworks guide the formulation of novel hypotheses about Streptomycin 3''-phosphate(1+)’s role in antibiotic resistance?

  • Methodological Answer : Apply the PICO framework:

  • Population : Resistant bacterial strains (e.g., Klebsiella pneumoniae).
  • Intervention : Streptomycin 3''-phosphate(1+) exposure at sub-MIC levels.
  • Comparison : Wild-type vs. phosphatase-deficient mutants.
  • Outcome : Gene expression changes (e.g., efflux pumps).
    Supplement with FINER criteria to ensure feasibility and novelty .

Q. How can systematic reviews address conflicting evidence on Streptomycin 3''-phosphate(1+)’s environmental persistence?

  • Methodological Answer : Perform a meta-analysis using PRISMA guidelines. Stratify studies by sample matrix (soil vs. water) and extraction methods. Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers, such as studies using non-validated LC-MS protocols .

Q. Technical Notes

  • Referencing Standards : Follow the Pharmaceutical Research Instructions for Authors for numerical precision (e.g., report means ± SD to one decimal beyond instrument precision) and avoid undefined acronyms .
  • Ethical Compliance : For in vitro studies, document cell line provenance and antibiotic selection markers to meet reproducibility standards .

特性

分子式

C21H41N7O15P+

分子量

662.6 g/mol

IUPAC名

[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate

InChI

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1

InChIキー

BFUAJTIVTIKBSB-GOUKQLAUSA-O

異性体SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O

正規SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Streptomycin 3''-phosphate(1+)
Reactant of Route 2
Streptomycin 3''-phosphate(1+)
Reactant of Route 3
Streptomycin 3''-phosphate(1+)
Reactant of Route 4
Streptomycin 3''-phosphate(1+)
Reactant of Route 5
Streptomycin 3''-phosphate(1+)
Reactant of Route 6
Streptomycin 3''-phosphate(1+)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。